molecular formula C12H12ClNO B1366223 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole CAS No. 137090-44-9

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Cat. No.: B1366223
CAS No.: 137090-44-9
M. Wt: 221.68 g/mol
InChI Key: DQTOUJFUSUPWOK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with chloromethyl, methyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with methylamine to yield the desired oxazole compound. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxazole, while oxidation could produce an oxazole with a carboxyl group.

Scientific Research Applications

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole: Similar structure but lacks the methyl group on the phenyl ring.

    4-(Chloromethyl)-5-methyl-2-(4-chlorophenyl)-1,3-oxazole: Contains a chlorine atom on the phenyl ring instead of a methyl group.

Uniqueness

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is unique due to the specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with biological targets. The presence of both chloromethyl and methylphenyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTOUJFUSUPWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408091
Record name 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137090-44-9
Record name 4-(Chloromethyl)-2-(4-methylphenyl)-5-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137090-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxymethyl-2-(4-methylphenyl)-5-methyl-1,3-oxazole (3 g) in 30 ml of dichloromethane was cooled to 0° C., and thionyl chloride (1.75 g) added dropwise. The reaction was stirred for 1 hour at room temperature, then washed twice with dilute sodium bicarbonate solution, the organic layer separated, dried over sodium sulfate, and the solvent evaporated under reduced pressure, to yield 4-chloromethyl-2-(4-methylphenyl)-5-methyl-l,3-oxazole, which was used in the next reaction without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

32.8 g (137 mmol) of 4,5-dimethyl-2-p-tolyloxazole 3-oxide hydrochloride were suspended in 165 ml of dichloromethane. 17.5 g (151 mmol) of methanesulfonyl chloride were added. The reaction was stirred at reflux up to full conversion (HPLC). Subsequently, 200 ml of ethylene glycol dimethyl ether were added, and the dichloromethane was distilled off under reduced pressure. The reaction mixture was cooled to 15° C. and 250 ml of water were added. The mixture was stirred at 15° C. for 1 hour. The precipitated product was isolated by filtration with suction, washed with water and dried at elevated temperature under reduced pressure.
Name
4,5-dimethyl-2-p-tolyloxazole 3-oxide hydrochloride
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
165 mL
Type
solvent
Reaction Step Four

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